6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of TCS PIM-1 1 involves the use of a substituted pyridone scaffold. The compound binds convincingly within the ATP-binding site of Pim-1, suggesting an ATP-competitive inhibitory mechanism . The preparation of stock solutions for TCS PIM-1 1 typically involves dissolving the compound in DMSO, with a maximum concentration of 36.72 mg/mL .
Chemical Reactions Analysis
TCS PIM-1 1 undergoes various chemical reactions, primarily involving its interaction with the ATP-binding site of Pim-1 kinase. The compound exhibits selectivity over related serine/threonine kinases such as Pim-2 and MEK1/MEK2 . The major products formed from these reactions are typically the result of the compound’s inhibitory activity on Pim-1 kinase.
Scientific Research Applications
TCS PIM-1 1 has a wide range of scientific research applications. It is used extensively in studies related to cancer research, particularly in understanding the role of Pim-1 kinase in cell survival, proliferation, and differentiation . The compound has been utilized in vitro studies to explore its effects on various signaling pathways and its potential as a therapeutic agent . Additionally, TCS PIM-1 1 has been cited in research focused on breast cancer cell lines, colon tumor cell growth inhibition, and hepatocellular carcinoma metastasis .
Mechanism of Action
The mechanism of action of TCS PIM-1 1 involves its binding to the ATP-binding site of Pim-1 kinase, thereby inhibiting its activity. This ATP-competitive inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and apoptosis . Although the complete mechanism of action remains elusive, current understanding suggests its role as an agonist at the γ-aminobutyric acid (GABA) receptor .
Comparison with Similar Compounds
TCS PIM-1 1 is unique in its high selectivity and potency as a Pim-1 kinase inhibitor. Similar compounds include other Pim kinase inhibitors such as SGI-1776, Quercetagetin, and PIM-1 Inhibitor 2 . These compounds also target Pim kinases but may differ in their selectivity and potency. TCS PIM-1 1 stands out due to its high selectivity over Pim-2 and MEK1/MEK2, making it a valuable tool in scientific research .
Biological Activity
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile, also known by its CAS number 491871-58-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H11BrN2O2
- Molecular Weight : 367.2 g/mol
- IUPAC Name : this compound
- Purity : 98% .
The compound features a piperidine ring substituted with a bromo and hydroxy phenyl group, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the piperidine framework followed by functional group modifications. The detailed synthesis procedure can be referenced in supporting literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from piperidine scaffolds. For instance, derivatives containing oxopyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanisms often involve apoptosis induction and cell cycle arrest .
In vitro assays demonstrated that compounds structurally related to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties. Studies indicate that they possess activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on A549 cells.
- Methodology : Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays.
- Results : Significant reduction in cell viability was observed, with some compounds reducing viability to as low as 66% compared to controls.
- Case Study on Antimicrobial Efficacy :
Properties
Molecular Formula |
C18H15BrN2O2 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C18H15BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-8,13,15-16,22H,9H2,(H,21,23) |
InChI Key |
SONUQNIFDVOKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)NC1C2=C(C=CC(=C2)Br)O)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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